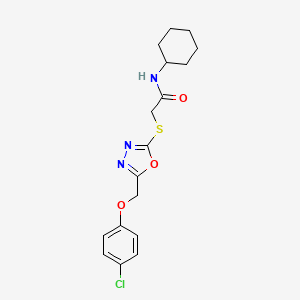

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 4-chlorophenoxy group suggests potential for interaction with various biological targets, and the thioether linkage to the N-cyclohexylacetamide moiety may confer additional chemical stability and lipophilic character to the molecule.

Synthesis Analysis

The synthesis of related compounds, specifically 2-(5-(aryloxymethyl)-1,3,4-thiadiazol-2-ylthio)-N-arylacetamides, has been reported to be efficiently carried out under solvent-free conditions at room temperature via grinding . This method offers several advantages, including short reaction times, high yields, simple workup, and environmentally friendly conditions. Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic approach could be employed.

Molecular Structure Analysis

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the related compounds synthesized in the first paper were characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. These techniques would likely reveal the compound's molecular weight, functional groups, and elemental composition. The presence of the 4-chlorophenoxy and N-cyclohexylacetamide groups would suggest a certain degree of lipophilicity, which could be relevant for its interaction with biological membranes.

Relevant Case Studies

The second paper discusses the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and their evaluation for in vitro anticancer activity . Although the compound is not directly studied, the reported anticancer properties of structurally similar compounds provide a context in which the biological activity of this compound could potentially be investigated.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A systematic effort led to the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, starting from 4-chlorophenoxyacetic acid. These compounds demonstrated potential as antibacterial agents against both gram-negative and gram-positive bacteria, and moderate inhibitors of the α-chymotrypsin enzyme. Some derivatives exhibited significant antibacterial activity, notably against S.typhi, K.pneumonae, and S. aureus, with 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide showing remarkable activity. These findings suggest the potential for these compounds in antibacterial applications and enzyme inhibition (Siddiqui et al., 2014).

Molecular Docking and Cytotoxicity Studies

The molecular docking of synthesized derivatives with the α-chymotrypsin enzyme protein unveiled active binding sites, demonstrating a significant correlation with bioactivity data. The compounds were also assessed for cytotoxicity, leading to the discovery of less cytotoxic compounds. This research highlights the potential for developing new therapeutic agents with antibacterial and anti-enzymatic properties, while minimizing cytotoxic effects (Siddiqui et al., 2014).

Antioxidant Properties

A study on novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides containing 1,3,4-thia/oxadiazole moieties revealed compounds with significant antioxidant activity. The evaluation in vitro through the scavenging effect on DPPH radicals identified compounds with radical scavenging abilities comparable to ascorbic acid, showcasing the potential of these derivatives in antioxidant applications (Lelyukh et al., 2021).

Antibacterial and Anti-inflammatory Applications

Another research avenue explored the antibacterial, hemolytic, and thrombolytic activities of novel 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives. These compounds demonstrated excellent to moderate antibacterial activity, low toxicity, and good thrombolytic activity, indicating their potential use in the treatment of cardiovascular diseases and bacterial infections (Aziz-Ur-Rehman et al., 2020).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could involve testing its biological activity, optimizing its structure for better activity and selectivity, and conducting preclinical and clinical trials . If it’s intended to be used as a chemical reagent, future research could involve exploring its reactivity in various chemical reactions .

properties

IUPAC Name |

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3S/c18-12-6-8-14(9-7-12)23-10-16-20-21-17(24-16)25-11-15(22)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJIDKJMELPMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)

![7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2510608.png)

![3-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510609.png)

![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2510611.png)

![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/no-structure.png)

![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)